molecular formula C17H11Br3O3 B601624 Benzbromarone Impurity B CAS No. 1402819-05-9

Benzbromarone Impurity B

Cat. No. B601624
M. Wt: 502.99
InChI Key:
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Description

Benzbromarone Impurity B, also known as (6-Bromo-2-ethylbenzofuran-3-yl) (3,5-dibromo-4-hydroxyphenyl)methanone, is a chemical compound with the molecular formula C17H11Br3O3 . It is an impurity of Benzbromarone, a uricosuric drug .


Molecular Structure Analysis

The molecular structure of Benzbromarone Impurity B includes a benzofuran ring and a phenyl ring, both substituted with bromine and hydroxyl groups . The exact structure can be represented by the SMILES string: CCC(O1)=C(C(C2=CC(Br)=C(O)C(Br)=C2)=O)C3=C1C=C(Br)C=C3 .

Scientific Research Applications

Metabolic Pathways and Bioactivation

  • Metabolism and Hepatotoxicity: Benzbromarone is metabolized in the liver, involving cytochrome P450 enzymes such as CYP2C9, leading to the formation of reactive metabolites. These metabolites are implicated in hepatotoxicity, a serious adverse reaction associated with the drug (Lee, Graham, Williams, & Day, 2008).
  • Mitochondrial Effects: Benzbromarone has been found to induce mitochondrial dysfunction in hepatocytes, affecting mitochondrial membrane potential and ATP production, which may contribute to its hepatotoxic effects (Felser et al., 2014).
  • Reactive Intermediates and Protein Adduction: A mechanism involving the bioactivation of Benzbromarone to reactive intermediates, such as epoxides and quinones, leads to protein adduction. This process plays a role in the drug's hepatotoxicity (McDonald & Rettie, 2007).

Pharmacogenetics and Drug Interactions

  • Cytochrome P450 2C9 Genotypes: The activity of Benzbromarone is influenced by CYP2C9 genotypes, affecting its plasma levels and metabolic profile. This has implications for individualized treatment and risk of toxicity (Uchida et al., 2010).

Drug Formulation and Bioavailability

  • Inclusion Complex Formation: The formation of an inclusion complex with β-Cyclodextrin has been explored to enhance the solubility and bioavailability of Benzbromarone, which could lead to improved therapeutic efficacy (Sousa et al., 2020).

Mechanistic Insights into Hepatotoxicity

  • Mitochondrial Redox Homeostasis: Benzbromarone disrupts mitochondrial redox balance in hepatocytes, leading to oxidative stress and activation of the NRF2 signaling pathway. This response may be part of the mechanism underlying its hepatotoxicity (Roos et al., 2020).
  • Hepatic Steatosis in Obese Individuals: Benzbromarone aggravates hepatic steatosis, particularly in obese individuals, potentially contributing to liver injury. This suggests a novel toxicological mechanism of the drug's hepatotoxicity (Sun et al., 2018).

properties

IUPAC Name

(6-bromo-2-ethyl-1-benzofuran-3-yl)-(3,5-dibromo-4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Br3O3/c1-2-13-15(10-4-3-9(18)7-14(10)23-13)16(21)8-5-11(19)17(22)12(20)6-8/h3-7,22H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVIICCHNAFGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(O1)C=C(C=C2)Br)C(=O)C3=CC(=C(C(=C3)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Br3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-2-ethylbenzofuran-3-yl)(3,5-dibromo-4-hydroxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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